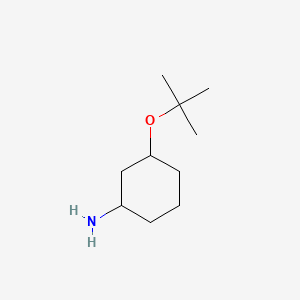

3-Tert-butoxycyclohexanamine

カタログ番号 B597340

CAS番号:

1211592-87-8

分子量: 171.284

InChIキー: QACQAAPXDRKMNZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

3-Tert-butoxycyclohexanamine is a chemical compound with the CAS Number: 1211592-87-8 . It has a molecular weight of 171.28 and is typically in an oil form .

Molecular Structure Analysis

The molecular formula of 3-Tert-butoxycyclohexanamine is C10H21NO . The InChI code is 1S/C10H21NO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h8-9H,4-7,11H2,1-3H3 .Physical And Chemical Properties Analysis

3-Tert-butoxyclohexanamine is an oil at room temperature . Unfortunately, specific physical and chemical properties like boiling point, melting point, and density were not found in the search results .科学的研究の応用

Application 1: Metabolite Patterns of Carbonic Anhydrase Inhibitors

- Summary of the Application: 3-Tert-butoxycyclohexanamine is used in the study of metabolite patterns of carbonic anhydrase inhibitors Brinzolamide and Dorzolamide. These inhibitors are prohibited in sports after systemic administration, and the analytical evidence for the administration route represents a desirable tool in doping controls .

- Methods of Application: The in-vivo metabolism of Brinzolamide and Dorzolamide after ophthalmic (eye drop) and systemic (oral) administration to pigs is evaluated with special focus on the characteristic application route derived metabolism .

- Results or Outcomes: Preliminary results showed that the metabolism of Brinzolamide and Dorzolamide differs for the different application routes .

Application 2: Synthesis and Characterisation of Thermo-sensitive Terpolymer Hydrogels

- Summary of the Application: 3-Tert-butoxycyclohexanamine is used in the synthesis of thermo-sensitive terpolymer hydrogels based on N-tert-butylacrylamide (NtBAAm), N-isopropylacrylamide (NIPAAm) and N-vinyl pyrrolidone (NVP) .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The proposed hydrogel system could find applications in a broader field of gel/drug interaction, for the development of controlled release and targeted delivery devices .

Application 3: Synthesis of N-Carboxyanhydrides

- Summary of the Application: 3-Tert-butoxycyclohexanamine is used in the synthesis of N-carboxyanhydrides derived from N-(3-tert-butoxy-3-oxopropyl) glycine . These compounds are useful building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .

- Methods of Application: The N-carboxyanhydride is synthesized and polymerized using primary amine initiators to produce the corresponding poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with molecular weights (Mn) of 5.6–59 kg mol−1 and a narrow molecular weight distribution (PDI = 1.003–1.026) .

- Results or Outcomes: The polymerization was shown to proceed in a controlled manner, evidenced by the good agreement of the experimental molecular weight (Mn) with theoretical values and narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .

Application 4: Synthesis of N-Carboxyanhydrides

- Summary of the Application: 3-Tert-butoxycyclohexanamine is used in the synthesis of N-carboxyanhydrides derived from N-(3-tert-butoxy-3-oxopropyl) glycine . These compounds are useful building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .

- Methods of Application: The N-carboxyanhydride is synthesized and polymerized using primary amine initiators to produce the corresponding poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with molecular weights (Mn) of 5.6–59 kg mol−1 and a narrow molecular weight distribution (PDI = 1.003–1.026) .

- Results or Outcomes: The polymerization was shown to proceed in a controlled manner, evidenced by the good agreement of the experimental molecular weight (Mn) with theoretical values and narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h8-9H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACQAAPXDRKMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676744 | |

| Record name | 3-tert-Butoxycyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butoxycyclohexanamine | |

CAS RN |

1211592-87-8 | |

| Record name | 3-tert-Butoxycyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-butoxycyclohexanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B597263.png)

![1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol](/img/structure/B597267.png)